Cas no 64190-48-3 ((S)-Beta-methyl-gamma-butyrolactone)

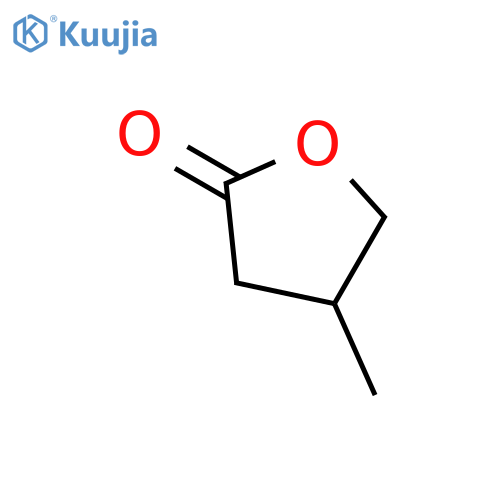

64190-48-3 structure

商品名:(S)-Beta-methyl-gamma-butyrolactone

(S)-Beta-methyl-gamma-butyrolactone 化学的及び物理的性質

名前と識別子

-

- dihydro-4-methylfuran-2(3H)-one

- (S)-4-Methyl-dihydro-furan-2-one

- (S)-BETA-METHYL-GAMMA-BUTYROLACTONE

- 2(3H)-Furanone,dihydro-4-methyl-, (4S)-

- (S)-(-)-3-Methyl-γ

- -butyrolactone

- AS-38175

- CS-0120814

- (4S)-Dihydro-4-methyl-2(3H)-furanone

- (S)-3-methylbutyrolactone

- MFCD00040505

- NS00053396

- (4S)-4-METHYLOXOLAN-2-ONE

- (S)-4-Methyldihydrofuran-2(3H)-one

- AKOS006273210

- 64190-48-3

- DTXSID401291959

- SCHEMBL78498

- (S)-Beta-methyl-gamma-butyrolactone

-

- MDL: MFCD00040505

- インチ: InChI=1S/C5H8O2/c1-4-2-5(6)7-3-4/h4H,2-3H2,1H3/t4-/m0/s1

- InChIKey: ALZLTHLQMAFAPA-BYPYZUCNSA-N

- ほほえんだ: O=C1OC[C@@H](C)C1

計算された属性

- せいみつぶんしりょう: 100.05244

- どういたいしつりょう: 100.052429494g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 7

- 回転可能化学結合数: 0

- 複雑さ: 88.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26.3Ų

- 疎水性パラメータ計算基準値(XlogP): 0.6

じっけんとくせい

- 色と性状: Light-red to Brown Liquid

- PSA: 26.3

(S)-Beta-methyl-gamma-butyrolactone セキュリティ情報

- シグナルワード:Danger

- 危害声明: H225

- 警告文: P210;P273;P243;P403

- ちょぞうじょうけん:2-8 °C

(S)-Beta-methyl-gamma-butyrolactone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | S288095-10mg |

(S)-4-Methyldihydrofuran-2(3H)-one |

64190-48-3 | 10mg |

$603.00 | 2023-05-17 | ||

| AstaTech | 64712-1/G |

(S)-BETA-METHYL-GAMMA-BUTYROLACTONE |

64190-48-3 | 95% | 1g |

$2299 | 2023-09-16 | |

| AstaTech | 64712-5/G |

(S)-BETA-METHYL-GAMMA-BUTYROLACTONE |

64190-48-3 | 95% | 5/G |

$2955 | 2021-07-03 | |

| Fluorochem | 046482-5g |

S)-beta-Methyl-gamma-butyrolactone |

64190-48-3 | 95% | 5g |

£2302.00 | 2022-03-01 | |

| Fluorochem | 046482-250mg |

S)-beta-Methyl-gamma-butyrolactone |

64190-48-3 | 95% | 250mg |

£308.00 | 2022-03-01 | |

| A2B Chem LLC | AG66903-1g |

(S)-Beta-methyl-gamma-butyrolactone |

64190-48-3 | 95% | 1g |

$2324.00 | 2024-04-19 | |

| A2B Chem LLC | AG66903-100mg |

(S)-Beta-methyl-gamma-butyrolactone |

64190-48-3 | 95% | 100mg |

$524.00 | 2024-04-19 | |

| eNovation Chemicals LLC | Y1261773-50mg |

(S)-dihydro-4-methylfuran-2(3H)-one |

64190-48-3 | 95% | 50mg |

$520 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1261773-250mg |

(S)-dihydro-4-methylfuran-2(3H)-one |

64190-48-3 | 95% | 250mg |

$1350 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1261773-50mg |

(S)-dihydro-4-methylfuran-2(3H)-one |

64190-48-3 | 95% | 50mg |

$520 | 2025-02-28 |

(S)-Beta-methyl-gamma-butyrolactone 関連文献

-

Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575

-

R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368

-

Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680

-

Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078

-

Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990

64190-48-3 ((S)-Beta-methyl-gamma-butyrolactone) 関連製品

- 7452-79-1(Ethyl 2-methylbutyrate)

- 539-90-2(isobutyl butyrate)

- 103-23-1(Bis(2-ethylhexyl)adipate)

- 106-27-4(Isopentyl butyrate)

- 109-19-3(Butyl 3-methylbutanoate)

- 22047-49-0(2-Ethylhexyl stearate)

- 557-00-6(propyl isovalerate)

- 589-59-3(isobutyl isovalerate)

- 659-70-1(Isopentyl 3-methylbutanoate)

- 818-04-2(diisopentyl succinate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:64190-48-3)(S)-Beta-methyl-gamma-butyrolactone

清らかである:99%

はかる:0.25g

価格 ($):727.0